Hyaluronidase - 37326-33-3

Hyaluronidase

Catalog Number: EVT-3206226
CAS Number: 37326-33-3
Molecular Formula: C17H24BrNO2
Molecular Weight: 354.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An enzyme that catalyzes the random hydrolysis of 1,4-linkages between N-acetyl-beta-D-glucosamine and D-glucuronate residues in hyaluronate. (From Enzyme Nomenclature, 1992) There has been use as ANTINEOPLASTIC AGENTS to limit NEOPLASM METASTASIS.
Source and Classification

Hyaluronidases are classified into two main categories based on their origin: eukaryotic and prokaryotic. Eukaryotic hyaluronidases include several human enzymes such as HYAL1, HYAL2, HYAL3, HYAL4, and HYAL5 (also known as PH-20), which are primarily involved in the hydrolysis of high-molecular-weight hyaluronic acid in various tissues. Prokaryotic hyaluronidases are typically produced by bacteria and play roles in pathogenesis by degrading host tissue components to facilitate infection .

Synthesis Analysis

Hyaluronidase can be synthesized through various methods, including:

  1. Microbial Fermentation:
    • Bacterial strains such as Pseudomonas aeruginosa and Bacillus sp. are commonly used for the production of hyaluronidase. Optimal conditions for production often include specific pH levels (around 7), temperature (37°C), and nutrient sources like lactose or yeast extract .
    • For instance, a study reported that Pseudomonas aeruginosa yielded a specific activity of 130 U/mg of protein under optimized conditions involving a medium with 0.5% lactose .
  2. Recombinant DNA Technology:
    • Recombinant hyaluronidases are produced using genetically engineered organisms, such as Chinese hamster ovary cells, which express the human HYAL5 gene. This method allows for large-scale production and purification of the enzyme for therapeutic applications .
  3. Enzymatic Synthesis:
    • Controlled enzymatic synthesis can also be employed to produce hyaluronidase in vitro, offering a more refined approach to enzyme production with fewer contaminants .
Molecular Structure Analysis

Hyaluronidases exhibit diverse molecular structures depending on their source. They typically consist of:

  • Glycosylated proteins that contain multiple domains responsible for substrate binding and catalysis.
  • The active site often includes residues critical for hydrolyzing glycosidic bonds in hyaluronic acid.

The molecular weight of hyaluronidases varies, with some bacterial forms being smaller than their eukaryotic counterparts. For example, purified recombinant human hyaluronidase has been characterized using SDS-PAGE to determine its purity and molecular weight .

Chemical Reactions Analysis

Hyaluronidase catalyzes the hydrolysis of hyaluronic acid through two main types of reactions:

  1. Endoglycosidic cleavage: Breaking down the (1→4) linkages between N-acetylglucosamine and glucuronic acid residues.
  2. Lyase activity: Some bacterial forms exhibit lyase activity that cleaves (1→3) linkages within hyaluronic acid chains .

These reactions result in the formation of smaller oligosaccharides or disaccharides that can be further degraded by other enzymes or utilized in various biological processes.

Mechanism of Action

The mechanism by which hyaluronidase operates involves:

  • Binding to the substrate (hyaluronic acid) at its active site.
  • Catalyzing the hydrolysis reaction through an acid-base mechanism facilitated by specific amino acid residues within the enzyme.
  • The breakdown products increase tissue permeability and enhance the diffusion of co-administered drugs or fluids .

This enzymatic action is particularly valuable in medical applications where improved drug delivery is essential.

Physical and Chemical Properties Analysis

Hyaluronidase possesses several notable physical and chemical properties:

  • Optimal pH: Typically around 7 to 8 for maximal activity.
  • Temperature stability: Most forms are stable at physiological temperatures but may denature at higher temperatures.
  • Solubility: Generally soluble in aqueous solutions, with varying stability depending on ionic strength and presence of stabilizing agents.

The enzyme's activity can be influenced by factors such as substrate concentration, pH, temperature, and ionic conditions .

Applications

Hyaluronidase has a wide range of applications across various fields:

  1. Medical Applications:
    • Used as an adjuvant in ophthalmic surgery to enhance drug absorption.
    • Facilitates the dispersion of local anesthetics during procedures to improve pain management.
    • Acts as an antidote for certain drug overdoses or extravasation events .
  2. Aesthetic Medicine:
    • Employed off-label for managing complications associated with hyaluronic acid fillers in cosmetic procedures.
  3. Research Applications:
    • Utilized in studies exploring extracellular matrix dynamics and tissue remodeling due to its ability to degrade hyaluronic acid.
Genomic Organization and Evolutionary Phylogeny

Genomic Clustering of HYAL Gene Family (Chromosomes 3 and 7)

The human hyaluronidase gene family exhibits a unique genomic organization characterized by tandem clustering at two specific chromosomal loci. Six hyaluronidase-like sequences are distributed across chromosomes 3p21.3 (HYAL1, HYAL2, HYAL3) and 7q31.3 (HYAL4, PH20/SPAM1, HYALP1) [1] [3]. This arrangement reflects an ancient evolutionary event involving gene duplication followed by en masse block duplication. The chromosome 3 cluster spans approximately 65 kilobases, with genes ordered as HYAL1-HYAL3-HYAL2 [9]. Similarly, the chromosome 7 cluster maintains a conserved synteny across mammalian species [3] [4].

Table 1: Genomic Organization of Human Hyaluronidase Genes

Chromosomal LocusGene SymbolsFunctional StatusProtein Products
3p21.3HYAL1, HYAL2, HYAL3Functional enzymesHyal-1, Hyal-2, Hyal-3
7q31.3HYAL4, PH20/SPAM1Functional enzymesHyal-4, PH-20
7q31.3HYALP1Processed pseudogeneNon-functional protein

Comparative genomic analyses reveal this bicluster organization emerged before mammalian radiation, with zebrafish already possessing six hyaluronidase-like genes similarly grouped into two triplets [4]. The conserved synteny suggests strong selective pressure maintaining this arrangement, potentially facilitating coordinated gene regulation. Notably, the genomic organization correlates with functional specialization: the chromosome 3 cluster encodes somatic hyaluronidases, while the chromosome 7 cluster contains genes with reproductive and specialized functions (PH20 in sperm function, HYAL4 in chondroitin sulfate degradation) [3] [10].

Comparative Genomics: Mammalian vs. Prokaryotic HYAL Homologs

Hyaluronidases across evolutionary lineages exhibit fundamental mechanistic divergence reflecting distinct biological roles. Mammalian hyaluronidases (EC 3.2.1.35) operate as endo-β-N-acetylhexosaminidases using hydrolysis, generating primarily tetrasaccharide and hexasaccharide end products [2] [9]. In contrast, bacterial hyaluronidases (EC 4.2.99.1) function as eliminases (lyases) employing β-elimination, producing unsaturated disaccharides with new double bonds [2] [8]. This mechanistic dichotomy reflects adaptation to different physiological environments and substrate constraints.

Phylogenetically, mammalian hyaluronidases likely evolved from ancestral chondroitinases, as evidenced by the nematode Caenorhabditis elegans, which possesses only a single Hyal-like sequence (orthologous to chondroitinase) and lacks hyaluronan entirely [2] [4]. Bacterial hyaluronidases, exemplified by pathogens like Streptococcus pyogenes and Clostridium perfringens, serve as virulence factors facilitating tissue invasion by degrading extracellular matrix components [5] [8]. The genomic architecture differs substantially: bacterial hyal genes exist as single loci, whereas mammalian HYAL genes exhibit complex multi-gene clusters [1] [3].

Table 2: Comparative Features of Mammalian and Prokaryotic Hyaluronidases

CharacteristicMammalian HYALsProkaryotic HYALs
Enzyme ClassificationEndoglycosidase hydrolases (EC 3.2.1.35)Glycosidase lyases (EC 4.2.99.1)
Catalytic MechanismHydrolysisβ-Elimination
Primary ProductsTetrasaccharides/HexasaccharidesUnsaturated disaccharides
Genomic OrganizationTandem gene clustersSingle genes/operons
Substrate SpecificityHA > Chondroitin sulfatesHA, some chondroitin sulfates
Physiological RoleECM turnover, developmental processesCarbon source acquisition, pathogenesis

The catalytic efficiency of mammalian enzymes toward hyaluronan significantly exceeds that toward chondroitin sulfates, reflecting evolutionary specialization. However, exceptions exist: HYAL4 demonstrates greater activity toward chondroitin sulfate-D than hyaluronan [10]. Structural biology reveals mammalian hyaluronidases share a conserved (β/α)₈ barrel fold characteristic of glycosyl hydrolase family 56 (GH56), while bacterial eliminases adopt distinct folds [2] [9].

Pseudogene HYALP1 and Its Phylogenetic Significance

HYALP1 (hyaluronidase pseudogene 1) resides within the chromosome 7 cluster and represents an inactivated evolutionary relic. In humans, HYALP1 contains multiple deleterious mutations, including frameshifts and premature stop codons, rendering it non-functional [1] [3]. Comparative genomics reveals its functional divergence across species: while non-functional in humans, the mouse ortholog lacks these mutations and potentially encodes an active enzyme [1] [9]. This species-specific pseudogenization provides key insights into hyaluronidase evolution.

The presence of HYALP1 supports the model of en masse duplication from an ancestral three-gene cluster. Following the duplication event, HYALP1 underwent relaxed selective constraint, accumulating disabling mutations without fitness cost [3]. Analysis of its residual coding sequence (~40% identity with functional paralogs) helps identify regions critical for enzyme function through mutation mapping [9]. The conservation of HYALP1's genomic position across mammals indicates its utility as a phylogenetic marker for tracing evolutionary trajectories within the HYAL family [4].

Notably, HYALP1 shares substantial sequence homology with PH20, suggesting relatively recent divergence before pseudogenization in the primate lineage. Its transcriptional activity (as an expressed pseudogene) hints at potential non-enzymatic functions, though these remain uncharacterized. The differential pseudogenization between humans and mice underscores how lineage-specific selection pressures shape the functional landscape of the HYAL gene family [1] [9].

Evolutionary Divergence from Chondroitinases

Hyaluronidases share deep evolutionary roots with chondroitinases, evidenced by sequence homology and substrate cross-reactivity. Phylogenetic reconstruction indicates a single ancestral gene in primitive metazoans (e.g., Ciona intestinalis possesses three hyaluronidase-like sequences) likely encoding a general chondroitinase [4] [9]. The transition to vertebrate hyaluronidases involved functional specialization coinciding with hyaluronan's emergence approximately 400-450 million years ago in cephalochordates like amphioxus [4].

Key evolutionary innovations driving this divergence include:

  • Substrate Recognition Shifts: Mutations in substrate-binding residues (e.g., tyrosine 247 in human HYAL4) enabled preferential binding to hyaluronan's glucuronic acid moieties over chondroitin's galactosamine [10].

  • Gene Duplication and Neofunctionalization: Following two duplication events (yielding three genes) and subsequent cluster duplication, paralogs acquired specialized functions. HYAL1 evolved as a circulating somatic enzyme, PH20 specialized in cumulus matrix penetration during fertilization, and HYAL4 developed chondroitin sulfate hydrolase (CHSE) activity [3] [10].

  • Structural Adaptations: Mammalian hyaluronidases acquired extended C-terminal domains absent in bacterial chondroitinases. These domains facilitate protein-protein interactions (e.g., HYAL1's EGF-like domain) and subcellular targeting (e.g., HYAL2's GPI-anchor) [9] [10].

  • Epimerase Coevolution: The emergence of hyaluronan synthases (HAS1-3) capable of polymerizing N-acetylglucosamine (instead of N-acetylgalactosamine) created selective pressure for enzymes degrading this novel glycosaminoglycan [4].

This evolutionary trajectory transformed an ancestral degradation system for chondroitin (an ancient extracellular matrix component) into a sophisticated regulatory mechanism for hyaluronan turnover—a critical adaptation for vertebrate development, stem cell niche regulation, and tissue homeostasis [4] [9]. The retention of limited chondroitin sulfate degradation by several HYALs (particularly HYAL1 and HYAL4) represents a functional echo of their evolutionary origin [9] [10].

Table 3: Evolutionary Timeline of Hyaluronidase Development

Evolutionary StageKey EventsRepresentative Organisms
Pre-Hyaluronan EraSingle chondroitinase geneCaenorhabditis elegans
Early ChordatesFirst gene duplication (3 genes)Ciona intestinalis (sea squirt)
Vertebrate EmergenceHyaluronan synthesis appears; en masse duplication (6 genes)Amphioxus, Zebrafish (Danio rerio)
Mammalian DiversificationLineage-specific pseudogenization (HYALP1); functional specializationHumans, Mice, Duck-billed platypus

Mentioned Compounds: Hyaluronidase, Hyal-1, Hyal-2, Hyal-3, Hyal-4, PH-20, Chondroitinase, Unsaturated disaccharides, Tetrasaccharides, Hexasaccharides, Glycosaminoglycan, Chondroitin sulfate, Dermatan sulfate, Endo-β-N-acetylhexosaminidase, Heparin, Glycosylphosphatidylinositol (GPI), Beta-glucuronidase, Beta-N-acetyl glucosaminidase, Proteoglycan, Glycosaminoglycan, Glycosyl hydrolase family 56 (GH56), Extracellular matrix (ECM), Endoglycosidase hydrolases, Glycosidase lyases

Properties

CAS Number

37326-33-3

Product Name

Hyaluronidase

IUPAC Name

6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H

InChI Key

SVMKEDBUSSWSFY-UHFFFAOYSA-N

SMILES

CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br

Canonical SMILES

CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br

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